4-Propoxy-3-pyrrolidin-1-yl-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

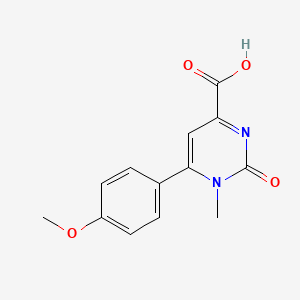

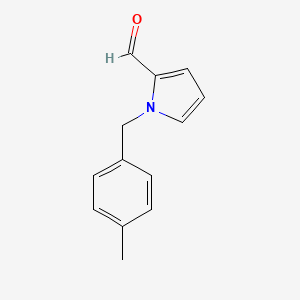

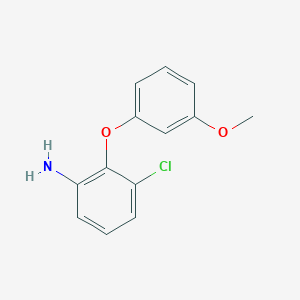

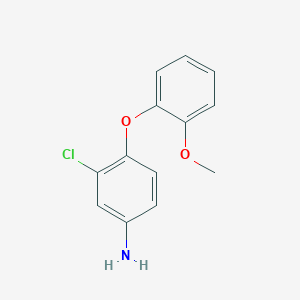

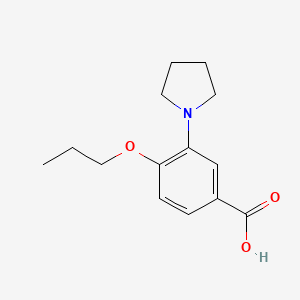

4-Propoxy-3-pyrrolidin-1-yl-benzoic acid is a biochemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 4-Propoxy-3-pyrrolidin-1-yl-benzoic acid is represented by the SMILES string: CCCOC1=C (C=C (C=C1)C (=O)O)N2CCCC2 .Physical And Chemical Properties Analysis

The molecular weight of 4-Propoxy-3-pyrrolidin-1-yl-benzoic acid is 249.31, and its molecular formula is C14H19NO3 .Scientific Research Applications

Electrochemical Applications

4-Propoxy-3-pyrrolidin-1-yl-benzoic acid and its derivatives are utilized in electrochemical applications. For instance, a study by Lu et al. (2014) explored the electrochemical polymerization of pyrrole containing TEMPO side chain on Pt electrodes, demonstrating its high electrocatalytic activity for benzyl alcohol oxidation (Lu et al., 2014).

Ligand Binding in Cytochrome P450

Research by Podgorski et al. (2020) highlights the use of substituted benzoic acids, including pyrrolidin-1-yl-benzoic acid derivatives, to investigate different binding modes in cytochrome P450 monooxygenases. This study aids in understanding how these molecules interact with the P450, affecting its catalytic cycle (Podgorski et al., 2020).

Coordination Polymers and Photophysical Properties

Sivakumar et al. (2011) investigated the synthesis, crystal structures, and photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, which are closely related to 4-Propoxy-3-pyrrolidin-1-yl-benzoic acid. These studies are significant in materials science, particularly in the development of new materials with unique properties (Sivakumar et al., 2011).

Luminescence and Magnetism in Coordination Complexes

The luminescence and magnetic properties of coordination complexes derived from pyrrolidin-benzoic acid derivatives were explored by Hou et al. (2013). This research contributes to the understanding of the photophysical and magnetic properties of such compounds, which can be crucial in various scientific applications (Hou et al., 2013).

Synthesis of Hybrid Compounds

A study by Ivanova et al. (2019) focused on synthesizing hybrid systems containing 4-[(1-Oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid, related to 4-Propoxy-3-pyrrolidin-1-yl-benzoic acid. This synthesis opens pathways for creating new pharmacophoric fragments with potential applications in medicinal chemistry (Ivanova et al., 2019).

Co-crystal Structure Studies

Research by Chesna et al. (2017) on the co-crystal structure of benzoic acid and zwitterionic l-proline, similar to 4-Propoxy-3-pyrrolidin-1-yl-benzoic acid, provides insights into non-centrosymmetric co-crystallization, which is valuable in crystallography and material science (Chesna et al., 2017).

Safety And Hazards

properties

IUPAC Name |

4-propoxy-3-pyrrolidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-9-18-13-6-5-11(14(16)17)10-12(13)15-7-3-4-8-15/h5-6,10H,2-4,7-9H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSDAEOYGNUDFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propoxy-3-pyrrolidin-1-yl-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.